Salinomycin (Procoxacin)
Description
Salinomycin (Procoxacin) is a polyether ionophore antibiotic derived from Streptomyces albus (CAS: 53003-10-4; molecular formula: C₄₂H₇₀O₁₁; molecular weight: 751) . It exhibits potent activity against Gram-positive bacteria and protozoans, but its most notable application lies in targeting cancer stem cells (CSCs). Salinomycin inhibits CSC signaling pathways, including Wnt/β-catenin, by blocking Wnt-induced LRP6 phosphorylation and downregulating β-catenin expression . It also induces apoptosis via caspase activation, mitochondrial membrane depolarization, and reactive oxygen species (ROS) production . Preclinical studies demonstrate efficacy in breast, lung, liver, and glioblastoma models, with IC₅₀ values ranging from 163 nM (Wnt inhibition) to 230 nM (apoptosis induction in drug-resistant cells) .
Properties
IUPAC Name |
sodium;(2S)-2-[(2R,5S)-6-[(2S,3R,4R,6S)-6-[(3R,5S,7R,10S,12R,15R)-3-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33?,34-,36?,37?,39+,40+,41-,42-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-SJFKYSFGSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H]1CC[C@@H](C(O1)[C@@H](C)[C@H]([C@@H](C)C(=O)[C@@H](CC)C2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@](O4)(C)C5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wet Granulation for Veterinary Applications
Industrial production of salinomycin often involves wet granulation to improve stability and bioavailability. A patented method (CN110025582A) outlines a two-step wetting process for creating sodium salinomycin granules. The procedure begins with 1,000 kg of salinomycin fine powder , which undergoes initial wetting in a coulter mixer with water at 25 rpm for 15 minutes, achieving a moisture content of 16.7%. The wet powder is then combined with a binder system comprising 10 kg of dextrin dissolved in 100 kg of water and 25 kg of sodium lignosulfonate , a dispersing agent.
Key Process Parameters:
| Step | Component | Quantity | Mixing Speed | Moisture Content |
|---|---|---|---|---|
| First Wetting | Salinomycin + Water | 1,000 kg | 25 rpm | 16.7% |
| Binder Addition | Dextrin Solution | 110 kg | 30 rpm | 22.5% |
| Granulation | Wet Product | – | Fluid Bed | 12–14% |
This method minimizes energy consumption by reducing the need for repeated granulation cycles, achieving a production efficiency of 98.5%. The final granules exhibit uniform particle size (250–400 µm), ensuring consistent dissolution rates in animal feed.
Total Chemical Synthesis of Salinomycin
Retrosynthetic Strategies and Fragment Coupling
Salinomycin’s complex structure, featuring a bis-spiroacetal core and polyketide chain, has challenged synthetic chemists. Three landmark total syntheses—by Kishi (1981), Yonemitsu (1989), and Kocienski (1994)—employ distinct disconnection strategies.
Comparative Analysis of Total Syntheses:
| Approach | Key Disconnections | Stereochemical Control Methods | Overall Yield |
|---|---|---|---|
| Kishi | C9–C10, C17–C18, C20–C21 | Olefin epoxidation, oxirane cleavage | 0.8% |
| Yonemitsu | C9–C10, C17–C18 | Chiral pool (D-glucose, D-mannitol) | 1.2% |
| Kocienski | C9–C10 | Singlet oxygen-mediated spiroacetalization | 2.1% |
Kishi’s synthesis introduced a directed epoxidation strategy to construct the polyketide chain, while Yonemitsu leveraged carbohydrate precursors for stereochemical fidelity. Kocienski’s approach stands out for its use of singlet oxygen to form the bis-spiroacetal core via a photooxygenation cascade.
Synthesis of the Bis-Spiroacetal Core
The eastern hemisphere’s [5.6.6]-bis-spiroacetal system is synthesized through ozonolysis of acyl furans. For example, treatment of furan 43 with ozone at −78°C yields spirocycle 44 , which undergoes transketalization with p-TsOH to form the core structure in 65% yield. This method avoids tedious protecting group manipulations, enabling gram-scale production.
Derivative Synthesis and Functionalization
C20-Modified Salinomycin Analogs
Recent work by Huczynski et al. describes the synthesis of C20-epi-amino derivatives via a Mitsunobu–Staudinger sequence. Reacting salinomycin with triphenylphosphine and diethyl azodicarboxylate (DEAD) generates an intermediate that undergoes Staudinger reduction with trimethylsilyl azide, achieving a 78% yield of Sal-epiNH . Subsequent reductive amination with aldehydes produces 18 derivatives with IC~50~ values as low as 0.85 µM against colorectal cancer cells.
Anticancer Conjugates via Click Chemistry
Conjugation strategies enhance salinomycin’s therapeutic index. A 2015 study synthesized salinomycin–floxuridine conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ester-linked conjugate exhibited a 12-fold increase in antiproliferative activity against doxorubicin-resistant breast cancer cells (IC~50~ = 0.2 µM) compared to salinomycin alone.
Quality Control and Analytical Characterization
Chemical Reactions Analysis
Degradation Pathways
Salinomycin undergoes pH- and solvent-dependent degradation:
-
Aqueous Methanol Solution: Degrades via spiro ring opening, forming a furan moiety. This process involves protonation at O13, carbocation stabilization at C24, and nucleophilic attack by O20 .
-
Thermal Degradation: Generates decomposition products with altered ionophoric properties, critical for storage stability .
Metabolic Reactions
In vivo metabolism involves cytochrome P450 enzymes:
-
Primary Pathway: CYP3A4-mediated oxidation dominates, leading to hydroxylated metabolites .
-
Drug-Drug Interactions: Co-administration with ketoconazole (CYP3A4 inhibitor) increases systemic exposure (7-fold AUC, 3-fold Cmax) .
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 19.78% (human) | Equilibrium dialysis |
| Half-life (t₁/₂α) | 0.48 hours (rat, IV) | Two-compartment model |
Ionophoric Activity
Salinomycin’s polyether structure enables selective ion binding:
-
K⁺ Complexation: Forms 1:1 complexes via coordination with oxygen atoms, disrupting cellular ion gradients .
-
pH-Dependent Transport: Enhanced ion transport in acidic environments (e.g., tumor microenvironments) .
Reactive Oxygen Species (ROS) Generation
Salinomycin induces oxidative stress through redox cycling:
-
Mechanism: Elevates intracellular ROS via mitochondrial disruption, leading to caspase-dependent apoptosis .
-
Synergy with Autophagy: ROS accumulation synergizes with autophagy inhibition, amplifying cytotoxicity in cancer stem cells .
Mechanistic Insights from Structural Analysis
X-ray crystallography and DFT calculations reveal:
-
Spiroacetal Stability: The bis-spiroacetal core undergoes pH-sensitive ring-opening, influencing bioavailability .
-
Stereoelectronic Effects: Electron-withdrawing substituents (e.g., ortho-benzyl amides) enhance electrophilicity at C1, boosting anticancer activity .
This comprehensive analysis underscores salinomycin’s versatility in chemical reactivity, guiding the design of derivatives with optimized pharmacokinetic and therapeutic profiles.
Scientific Research Applications
Research Findings and Case Studies
Numerous studies have documented the efficacy of Salinomycin against various cancer types:
Clinical Implications
Recent clinical pilot studies have demonstrated that Salinomycin can induce partial clinical regression in heavily pretreated and therapy-resistant cancers. Its ability to eliminate both CSCs and therapy-resistant cancer cells positions it as a novel therapeutic agent. Ongoing research is focused on optimizing delivery methods, including nanoparticle formulations to enhance bioavailability and target specificity .
Mechanism of Action
Salinomycin exerts its effects by disrupting ion gradients across cell membranes. It acts as a potassium ionophore, facilitating the transport of potassium ions across biological membranes. This disruption leads to the accumulation of reactive oxygen species, lysosome membrane permeabilization, and ultimately, cell death through ferroptosis . In cancer cells, Salinomycin targets cancer stem cells by inducing apoptosis, autophagy, and necrosis, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Data Tables
Table 1: Mechanism and Efficacy Comparison
Table 2: Cancer Model Efficacy
Key Research Findings
- Synergy with Radiation: Salinomycin induces replication fork collapse and inhibits homologous recombination repair, enhancing radiotherapy efficacy .
- ROS-Mediated Apoptosis: In MCF-7/DOX cells, Salinomycin triggers mitochondrial apoptosis via ROS overproduction, reversible by N-acetylcysteine .
- CSC Depletion : Reduces CD44+/CD24- populations in breast cancer and depletes glioma stem cells, prolonging survival in murine models .
- Superior Cytotoxicity : Mn(II)/Gd(III) complexes outperform platinum-based drugs in lung and colon cancer cells .
Biological Activity
Salinomycin, also known as Procoxacin, is a polyether ionophore antibiotic primarily derived from the bacterium Streptomyces albus. It exhibits significant biological activity, particularly against Gram-positive bacteria and in cancer treatment, especially targeting cancer stem cells (CSCs). This article delves into the biological activity of Salinomycin, including its antibacterial properties, mechanisms of action in cancer therapy, and relevant case studies.
Antibacterial Activity
Salinomycin demonstrates potent antibacterial properties, particularly against Gram-positive bacteria. Its efficacy includes:
- High Activity Against Resistant Strains : Salinomycin is effective against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis, and Mycobacterium tuberculosis .
- Inactivity Against Gram-Negative Bacteria and Fungi : The compound shows no significant effect on Gram-negative bacteria or fungi like Candida .
Salinomycin functions as a potassium ionophore, facilitating the transport of potassium ions across cell membranes. This action disrupts cellular ion homeostasis, leading to:
- Inhibition of Wnt/β-catenin Signaling : Salinomycin blocks LRP6 phosphorylation, a critical step in Wnt signaling pathways, which are often upregulated in cancer .
- Induction of Apoptosis : The compound promotes apoptosis in susceptible bacterial cells through lysosomal membrane permeabilization and reactive oxygen species (ROS) generation .
Efficacy Against Cancer Stem Cells
Salinomycin has emerged as a promising agent in oncology due to its selective toxicity towards CSCs. Key findings include:
- Selective Targeting : In a study that screened 16,000 compounds, Salinomycin was identified as one of the few agents capable of reducing the proportion of breast CSCs by over 100-fold compared to paclitaxel .
- Broad Cancer Spectrum : Research indicates that Salinomycin effectively targets various cancers, including prostate, gastric, pancreatic, colorectal cancers, lung adenocarcinoma, osteosarcoma, squamous cell carcinoma, and leukemia .
Mechanisms in Cancer Treatment
The mechanisms through which Salinomycin exerts its anticancer effects involve:
- Disruption of Ion Homeostasis : It induces K+ efflux and Ca2+ influx in CSCs, leading to reduced intracellular pH and subsequent cellular stress .
- Lysosomal Iron Sequestration : This process triggers ROS production and lysosomal membrane permeabilization, culminating in apoptosis .
Case Studies
Several clinical pilot studies have highlighted the potential of Salinomycin in treating resistant cancers:
- Metastatic Breast Cancer : A patient with metastatic invasive ductal breast cancer received 200 µg/kg Salinomycin intravenously every other day, resulting in significant regression of metastases .
- Squamous Cell Carcinoma : Another case involved a patient with advanced squamous cell carcinoma who stabilized their condition after switching to monotherapy with 250 µg/kg Salinomycin due to severe side effects from erlotinib .
- Toxicity Observations : While Salinomycin shows promise, its toxicity profile is under-researched. In one incident involving accidental ingestion by a farmer, severe side effects such as rhabdomyolysis were reported .
Data Summary
The following table summarizes key characteristics and findings related to Salinomycin's biological activity:
| Property/Characteristic | Details |
|---|---|
| Chemical Formula | C42H70O11 |
| Molecular Weight | 751 g/mol |
| Primary Use | Antibacterial agent; anticancer therapy |
| Target Organisms | Gram-positive bacteria; cancer stem cells |
| Mechanisms of Action | Ion transport disruption; apoptosis induction; Wnt signaling inhibition |
| Clinical Applications | Metastatic breast cancer; squamous cell carcinoma |
| Side Effects Noted | Cytotoxicity at high concentrations; severe toxicity in accidental cases |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing Salinomycin’s cytotoxic effects in cancer cell lines?
- Methodological Answer : Use dose-response assays (e.g., MTS or MTT) to evaluate cell viability across a concentration gradient (e.g., 0–64 µmol/L) and multiple time points (24–72 hours). Include IC50 calculations to quantify potency, as demonstrated in breast cancer MCF-7/DOX cells . Ensure adherence to NIH guidelines for preclinical studies, including detailed reporting of cell culture conditions, replicates, and statistical methods (e.g., one-way ANOVA with post-hoc t-tests) .
Q. How can researchers validate Salinomycin’s mechanism of action in overcoming drug resistance?
- Methodological Answer : Combine functional assays (e.g., apoptosis via flow cytometry) with molecular profiling (e.g., ABC transporter activity or cancer stem cell marker expression). Compare results between drug-resistant and parental cell lines to isolate resistance-specific mechanisms. Reference studies using PICO frameworks to structure hypotheses (e.g., Population: resistant cells; Intervention: Salinomycin; Comparison: standard chemotherapy; Outcome: apoptosis rate) .
Q. What statistical approaches are appropriate for analyzing Salinomycin’s dose-dependent effects?
- Methodological Answer : Use one-way ANOVA for multi-group comparisons (e.g., varying concentrations) followed by Student’s t-test for pairwise analysis. Report p-values and confidence intervals, and validate assumptions (e.g., normality, homogeneity of variance). Software like SPSS or R is recommended .
Advanced Research Questions
Q. How can conflicting data on Salinomycin’s efficacy in vivo versus in vitro be reconciled?
- Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., bioavailability, tumor microenvironment differences). Use preclinical checklists to standardize reporting (e.g., animal model strain, dosing regimen, pharmacokinetic data) . Apply FINER criteria to refine research questions, ensuring studies are feasible, novel, and ethically aligned .
Q. What strategies optimize Salinomycin’s selectivity for cancer stem cells while minimizing off-target toxicity?
- Methodological Answer : Employ co-culture systems with stromal cells to mimic tumor microenvironments. Test combination therapies (e.g., Salinomycin + immunotherapy) using factorial experimental designs. Validate selectivity via RNA sequencing to identify pathways differentially affected in malignant versus normal cells .
Q. How should researchers address contradictory findings in Salinomycin’s role in autophagy modulation?
- Methodological Answer : Perform time-course experiments to distinguish pro-survival versus pro-death autophagy phases. Use CRISPR/Cas9 to knock out autophagy-related genes (e.g., ATG5) and assess phenotypic changes. Cross-validate results with orthogonal methods (e.g., LC3-II immunoblotting vs. fluorescence microscopy) .
Q. What frameworks guide the development of Salinomycin-based combination therapies?
- Methodological Answer : Adopt PEO frameworks (Population: metastatic tumors; Exposure: Salinomycin + targeted therapy; Outcome: metastasis inhibition) to structure hypotheses. Use synergy analysis (e.g., Chou-Talalay method) to quantify drug interactions and avoid antagonistic effects .
Methodological Considerations
- Data Quality : Ensure reproducibility by documenting raw data, normalization methods, and instrument calibration in supplementary materials .
- Literature Review : Systematically map existing studies using PRISMA guidelines, highlighting gaps in Salinomycin’s pharmacokinetics or resistance mechanisms .
- Ethical Compliance : For animal studies, obtain ethics approval (e.g., COEP protocols) and adhere to guidelines like COBEA for humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
